Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate
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Overview
Description
- The compound’s name is quite a mouthful, but let’s break it down. It contains a phenyl group (C₆H₅) and a complex fused ring system.
- The core structure is a dodecahydro-4,8-ethenopyrrolo[3,4-f]isoindole, which includes a bicyclic system with fused rings.
- The ester group (carboxylate) is attached to the isoindole ring.
- Overall, this compound combines aromatic, heterocyclic, and carbonyl functionalities.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- boronic esters are versatile intermediates. One approach could involve the synthesis of the boronic ester followed by subsequent functionalization.
- Industrial production methods would likely involve multistep processes, protecting groups, and purification steps.
Chemical Reactions Analysis
- Reactions: Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate could undergo various reactions:
- Oxidation: Potentially oxidizable moieties (e.g., methyl groups).
- Reduction: Reduction of the ester group or other functional groups.
- Substitution: Aromatic bromine atoms could be substituted.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
- Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
- Material Science: Explore its use in organic electronics or as a building block for functional materials.
- Biological Studies: Assess its interactions with proteins or nucleic acids.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is not readily available.
- Hypothetically, it could interact with cellular targets due to its aromatic and heterocyclic features.
Comparison with Similar Compounds
- Similar compounds might include other isoindole derivatives or boronic esters.
- Highlighting its uniqueness would involve emphasizing its complex structure and potential applications.
Remember, this compound’s synthesis and properties are not widely documented, so some aspects remain speculative
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6346–6351
- CAAC–IPr*: easily accessible, highly sterically-hindered cyclic (alkyl)(amino)carbene ligands. (2022). Chemical Communications, 58(1), 7–10
- CAS Common Chemistry
- Synthesis and crystal structure of bis{2-bromo-6-((E)-((4-((E)-1,3-diphenylallylidene)amino)phenyl)imino)methyl)phenyl}nickel(II). (2020). New Crystal Structures, 235(1), 370–378
!Compound
Properties
Molecular Formula |
C35H28Br2N2O6 |
---|---|
Molecular Weight |
732.4 g/mol |
IUPAC Name |
phenyl 4,10-bis(2-bromo-4-methylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |
InChI |
InChI=1S/C35H28Br2N2O6/c1-16-10-12-22(20(36)14-16)38-30(40)25-24-18(3)27(34(44)45-19-8-6-5-7-9-19)35(4,28(25)32(38)42)29-26(24)31(41)39(33(29)43)23-13-11-17(2)15-21(23)37/h5-15,24-26,28-29H,1-4H3 |
InChI Key |
HPPGCGAJUBDPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)C)Br)C(C3C2=O)(C(=C4C)C(=O)OC7=CC=CC=C7)C)Br |
Origin of Product |
United States |
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